molecular formula C38H30 B14225751 2,2'-(5-tert-Butyl-1,3-phenylene)dianthracene CAS No. 560107-58-6

2,2'-(5-tert-Butyl-1,3-phenylene)dianthracene

Cat. No.: B14225751
CAS No.: 560107-58-6
M. Wt: 486.6 g/mol
InChI Key: BGGVSDWNLHOBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(2-anthryl)-5-tert-butylbenzene is an organic compound that belongs to the class of bichromophoric systems. These systems are characterized by the presence of two chromophoric groups within the same molecule, which can interact with each other in various ways. The compound is of interest due to its unique photophysical and photochemical properties, which make it useful in a variety of scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(2-anthryl)-5-tert-butylbenzene typically involves the coupling of anthracene derivatives with a benzene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

These include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(2-anthryl)-5-tert-butylbenzene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Di(2-anthryl)-5-tert-butylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di(2-anthryl)-5-tert-butylbenzene involves its ability to absorb light and undergo photochemical reactions. Upon excitation by ultraviolet or visible light, the compound can form excited states that participate in energy transfer and electron transfer processes. These interactions are facilitated by the bichromophoric nature of the molecule, which allows for efficient energy migration between the anthracene units .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(2-anthryl)-5-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the photophysical properties of the compound. This structural feature distinguishes it from other similar bichromophoric systems and contributes to its specific applications in various fields .

Properties

CAS No.

560107-58-6

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

IUPAC Name

2-(3-anthracen-2-yl-5-tert-butylphenyl)anthracene

InChI

InChI=1S/C38H30/c1-38(2,3)37-23-35(31-14-12-29-16-25-8-4-6-10-27(25)18-33(29)20-31)22-36(24-37)32-15-13-30-17-26-9-5-7-11-28(26)19-34(30)21-32/h4-24H,1-3H3

InChI Key

BGGVSDWNLHOBFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=CC6=CC7=CC=CC=C7C=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.